molecular formula C10H12N4O2 B5853293 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide

3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide

Cat. No. B5853293
M. Wt: 220.23 g/mol
InChI Key: OFCWVQUTSQDGNJ-UHFFFAOYSA-N
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Description

3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide, also known as HBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the modulation of various signaling pathways. 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide can inhibit the growth of various bacterial and fungal strains. 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has also been shown to possess antioxidant properties, which may be attributed to its ability to scavenge ROS. In animal studies, 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has been shown to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide in lab experiments is its low toxicity, making it a safe candidate for in vitro and in vivo studies. 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide is also relatively easy to synthesize, allowing for large-scale production. However, 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has limited solubility in water, which may limit its use in certain applications. Additionally, the mechanism of action of 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide. One area of interest is the development of 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide-based drug delivery systems, which could improve the efficacy and specificity of therapeutic agents. Another area of interest is the investigation of 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide as a potential plant growth regulator, which could improve crop yields and reduce the need for synthetic fertilizers. Additionally, further research is needed to fully understand the mechanism of action of 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide, which could lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide involves the reaction of 5-hydroxy-2-aminobenzimidazole with 3-bromo-1-propanol in the presence of hydrazine hydrate. The reaction yields 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide as a white solid with a melting point of 200-202°C.

Scientific Research Applications

3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has also been investigated for its potential use as a drug delivery agent due to its ability to cross cell membranes. In agriculture, 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has been studied for its potential use as a plant growth regulator and as a fungicide. In environmental science, 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has been shown to possess chelating properties, making it a potential candidate for heavy metal removal from contaminated water.

properties

IUPAC Name

3-(6-hydroxy-1H-benzimidazol-2-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c11-14-10(16)4-3-9-12-7-2-1-6(15)5-8(7)13-9/h1-2,5,15H,3-4,11H2,(H,12,13)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCWVQUTSQDGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC(=N2)CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide

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